5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Amide Formation: The carboxylic acid group on the isoxazole ring can be converted to an amide using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group.
Reduction: Reduction reactions can target the isoxazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carboxamide: Lacks the chlorophenyl and morpholinoethyl groups.
5-(4-Methoxyphenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide: Contains a methoxy group instead of a chloro group.
Uniqueness
The presence of the 4-chlorophenyl and 2-morpholinoethyl groups in 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide may confer unique biological activities and chemical properties compared to its analogs.
Biological Activity
5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, a carboxamide functional group, and substituents that may enhance its pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3O3
- IUPAC Name : 5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide
- CAS Number : 909090-75-1
The presence of the 4-chlorophenyl and 2-morpholinoethyl groups contributes to its unique biological activity profile, influencing both solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to various biological effects such as anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, which are crucial in cancer signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
5-(4-Chlorophenyl)-isoxazole-3-carboxylic acid | Structure | Anticancer activity |
N-(4-Methoxyphenyl)-isoxazole-3-carboxamide | Structure | Antioxidant properties |
5-(1H-indazol-5-yl)-N-(2-pyridin-4-ylethyl)isoxazole-3-carboxamide | Structure | Kinase inhibition |
The morpholino group enhances solubility and bioavailability, potentially making it a more favorable candidate for drug development compared to its analogs lacking this feature.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity.
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound:
- Cell Signaling Pathways : It was found to inhibit the NF-kB pathway, which is often activated in cancer and inflammatory conditions.
- Pharmacokinetics : Studies have shown favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHJUUQKYJPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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